molecular formula C5H4BrClN2 B596399 6-Bromo-4-chloropyridin-2-amine CAS No. 1206249-65-1

6-Bromo-4-chloropyridin-2-amine

Cat. No.: B596399
CAS No.: 1206249-65-1
M. Wt: 207.455
InChI Key: WRDSYRBQXXLWBG-UHFFFAOYSA-N
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Description

6-Bromo-4-chloropyridin-2-amine is an organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 6 and 4 positions, respectively, and an amino group at the 2 position

Scientific Research Applications

6-Bromo-4-chloropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloropyridin-2-amine typically involves halogenation reactions. One common method is the bromination of 4-chloropyridin-2-amine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 6 position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloropyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Reduction Reactions: The compound can be reduced to form 4-chloropyridin-2-amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Products with various functional groups replacing the halogens.

    Coupling: Biaryl compounds with extended aromatic systems.

    Reduction: 4-Chloropyridin-2-amine.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-methylpyridin-2-amine
  • 6-Amino-2-bromonicotinonitrile
  • 6-Bromo-4-methoxypyridin-2-amine
  • 6-Amino-2-bromonicotinic acid

Uniqueness

6-Bromo-4-chloropyridin-2-amine is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted synthesis and specialized applications in research and industry.

Properties

IUPAC Name

6-bromo-4-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDSYRBQXXLWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696257
Record name 6-Bromo-4-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206249-65-1
Record name 6-Bromo-4-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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